

Application Note: Quantification of 1-p-Menthene-8-thiol in Beverages

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Compound of Interest

Compound Name: **1-p-Menthene-8-thiol**

Cat. No.: **B036435**

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Abstract

1-p-Menthene-8-thiol is a potent aroma compound found in various beverages, notably grapefruit juice, wine, and beer, contributing significantly to their characteristic scent profiles even at trace concentrations (ng/L levels).^{[1][2]} Accurate quantification of this volatile thiol is crucial for quality control and flavor profile analysis in the beverage industry. However, its analysis presents challenges due to its low concentration, high reactivity, and the complexity of beverage matrices.^{[1][3]} This application note details robust analytical methods for the quantification of **1-p-menthene-8-thiol** in beverages, focusing on sample preparation techniques and gas chromatography-based analysis.

Introduction

Volatile thiols, or mercaptans, are sulfur-containing organic compounds that are key contributors to the aroma of many foods and beverages.^{[1][3]} **1-p-Menthene-8-thiol**, also known as grapefruit mercaptan, is particularly impactful due to its extremely low odor threshold.^[2] The analytical determination of this compound is challenging, necessitating sensitive and selective methodologies. The primary difficulties lie in its susceptibility to oxidation and its presence at trace levels, often requiring a pre-concentration step for accurate measurement.^{[4][5]}

This document provides protocols for sample preparation, including headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE), followed by analysis using gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur

chemiluminescence detector (SCD). Derivatization techniques to enhance stability and chromatographic performance are also discussed.[3][6]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This method is suitable for the extraction and quantification of **1-p-menthene-8-thiol** from clear beverages like juice and white wine.

Materials:

- Beverage sample (e.g., grapefruit juice, wine)
- Sodium chloride (NaCl)
- Internal standard (e.g., 4-methoxy- α -toluenethiol)[7]
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and septa
- Heater-stirrer or water bath
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
 - Add a precise amount of internal standard solution.
 - Add 3 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

- Immediately seal the vial with the screw cap.
- HS-SPME Extraction:
 - Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).
 - Insert the SPME fiber assembly through the septum into the headspace above the sample. Do not allow the fiber to touch the liquid.
 - Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) with constant agitation.
- GC-MS Analysis:
 - After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.
 - Desorb the analytes from the fiber onto the GC column.
 - Typical GC conditions:
 - Injector: Splitless mode, 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
 - Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of **1-p-menthene-8-thiol** (e.g., m/z 170, 136, 121) and the internal standard.[8][9]

Protocol 2: Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption-GC-SCD

SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-volatile compounds in complex matrices like red wine and beer.

Materials:

- Beverage sample
- Internal standard
- Stir bar coated with a sorptive phase (e.g., polydimethylsiloxane - PDMS)
- Glass vials with screw caps
- Magnetic stirrer
- Thermal desorption unit (TDU) coupled to a GC with a sulfur chemiluminescence detector (SCD)

Procedure:

- Sample Preparation:
 - Place 10-25 mL of the beverage sample into a glass vial.[10][11]
 - Add a known amount of internal standard.
 - Place the SBSE stir bar into the vial.
- SBSE Extraction:
 - Seal the vial and place it on a magnetic stirrer.
 - Stir the sample at a constant speed (e.g., 500-1250 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.[10][11]

- Thermal Desorption and GC-SCD Analysis:
 - After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
 - The tube is then placed in the TDU.
 - The analytes are thermally desorbed and transferred to the GC column.
 - GC-SCD Conditions:
 - TDU Program: Programmed heating to desorb the analytes (e.g., from 30°C to 250°C).
 - GC Column and Oven Program: Similar to the GC-MS method.
 - SCD Detector: The SCD provides high selectivity and sensitivity for sulfur-containing compounds.[\[12\]](#)

Protocol 3: Derivatization for Enhanced Stability and Detection

Thiols can be derivatized to improve their stability and chromatographic properties.

Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.[\[3\]](#)

Procedure:

- Extraction: Perform a liquid-liquid extraction of the beverage sample with a suitable organic solvent (e.g., dichloromethane).
- Derivatization:
 - Adjust the pH of the extract to basic conditions (e.g., pH 12).
 - Add the PFBBr reagent and allow the reaction to proceed.
 - The resulting stable thioether can then be analyzed by GC-MS.

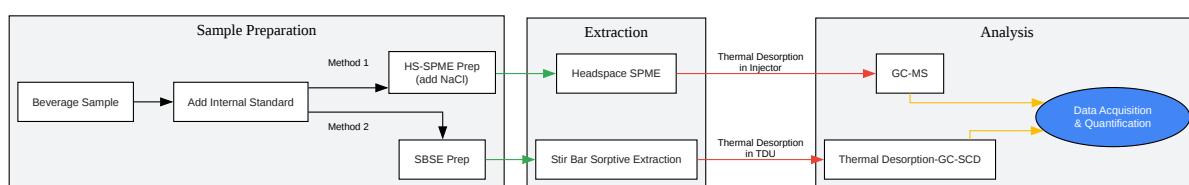
Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of **1-p-menthene-8-thiol** and other related thiols in beverages from various studies.

Analytical Method	Beverage Matrix	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Linearity (R ²)	Reference
HS-SPME-GC-MS	Grapefruit Juice	1-p-Menthene-8-thiol	~1 ng/g (tentative)	-	-	-	[5][8]
Extractive Alkylation-HS-SPME-GC-MS	Wine	4-Methyl-4-mercapto-2-pentanone	0.9 ng/L	-	90-109	>0.99	
Extractive Alkylation-HS-SPME-GC-MS	Wine	3-Mercaptohexanol	1 ng/L	-	90-109	>0.99	
Extractive Alkylation-HS-SPME-GC-MS	Wine	3-Mercaptohexyl acetate	17 ng/L	-	90-109	>0.99	
SBSE-TD-GC-MS	Wine	4-Mercapto-4-methylpentan-2-one	21.52 µg/L	-	-	>0.995	[11]
SBSE-TD-GC-MS	Wine	2-Furanmethanethiol	0.36 µg/L	-	-	>0.995	[11]

SBSE-	3-					
TD-GC- MS	Wine	Mercapto hexyl acetate	0.73 µg/L	-	-	>0.995 [11]
SBSE-	3-					
TD-GC- MS	Wine	Mercapto hexanol	2.55 µg/L	-	-	>0.995 [11]
Headspa ce-GC- SCD	Beer	Dimethyl sulfide	0.11 µg/L	0.33 µg/L	-	- [12]
Headspa ce-GC- SCD	Beer	S-methyl thioaceta te	0.49 µg/L	1.50 µg/L	-	- [12]
Headspa ce-GC- SCD	Beer	Dimethyl disulfide	0.04 µg/L	0.13 µg/L	-	- [12]

Visualizations



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Caption: Workflow for the quantification of **1-p-menthene-8-thiol** in beverages.

Conclusion

The analytical methods described provide reliable and sensitive quantification of **1-p-menthene-8-thiol** in various beverage matrices. The choice of method, particularly the sample preparation technique (HS-SPME vs. SBSE), will depend on the specific beverage, the expected concentration of the analyte, and the available instrumentation. For highly complex matrices and ultra-trace level detection, SBSE coupled with GC-SCD is recommended. For routine analysis of clearer beverages, HS-SPME with GC-MS offers a robust and efficient solution. Proper validation, including the use of internal standards and matrix-matched calibration, is essential for accurate results.

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